molecular formula C14H12N2O3 B11675253 Ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate

Ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate

Cat. No.: B11675253
M. Wt: 256.26 g/mol
InChI Key: NLOFNKPOURZRLR-UHFFFAOYSA-N
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Description

Ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is particularly interesting due to its unique structure, which includes an indole ring fused with a pyrrole ring, making it a valuable subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate typically involves multi-step reactions. One common method includes the annulation of a pyrimidine ring to 2-aminoindoles. This process often involves a three-component synthesis combining ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides . Another approach involves the use of sodium iodide as a catalyst and tert-butyl hydroperoxide as an oxidant to facilitate the formation of the indole ring .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic processes involved.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles and pyrroloindoles, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole ring system allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. This interaction is crucial for its observed biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate can be compared with other indole derivatives:

The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate is a complex organic compound belonging to the indole family, characterized by a unique structure that includes an indole ring fused with a pyrrole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N2O3C_{14}H_{12}N_2O_3. Its structure allows for various chemical reactions, making it a valuable scaffold for drug development and synthesis of more complex molecules.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study assessing its effects on human cancer cell lines, this compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanism of action appears to involve the modulation of specific signaling pathways related to cell growth and survival.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The indole ring system facilitates interactions with enzymes and receptors involved in critical biological pathways. This interaction can lead to either inhibition or activation of pathways related to microbial resistance and tumor progression.

Case Studies and Experimental Data

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Activity :
    • In vitro tests demonstrated inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • Anticancer Activity :
    • A study on the HeLa cervical cancer cell line revealed an IC50 value of approximately 15 µM, indicating effective cytotoxicity.
    • Apoptotic assays confirmed that treatment with the compound led to increased caspase activity, suggesting activation of apoptotic pathways.

Comparative Analysis with Similar Compounds

This compound can be compared with other indole derivatives regarding their biological activities:

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
Ethyl 2-amino-1H-indole-3-carboxylateLacks fused pyrrole ringModerate anticancer20
2-sulfonated 9H-pyrrolo[1,2-a]indolesContains sulfonate groupsAntimicrobial30
Pyrimido[1,2-a]indolesFused pyrimidine ringLow anticancer>50

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

ethyl 1-amino-4-oxopyrrolo[1,2-a]indole-2-carboxylate

InChI

InChI=1S/C14H12N2O3/c1-2-19-14(18)9-7-11-12(17)8-5-3-4-6-10(8)16(11)13(9)15/h3-7H,2,15H2,1H3

InChI Key

NLOFNKPOURZRLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C3=CC=CC=C3C(=O)C2=C1)N

Origin of Product

United States

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